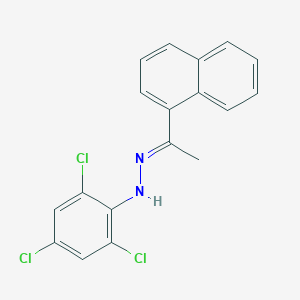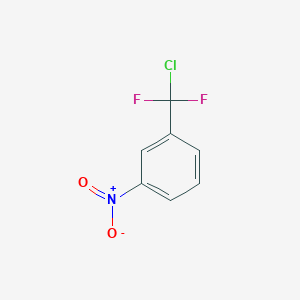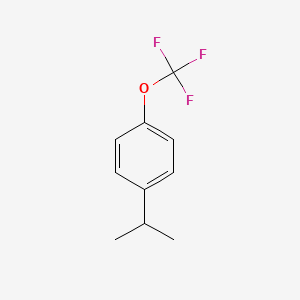
Trifluoromethyl 4-isopropylphenyl ether
Descripción general
Descripción
Trifluoromethyl 4-isopropylphenyl ether is a useful research compound. Its molecular formula is C10H11F3O and its molecular weight is 204.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Isopropyl-4-(trifluoromethoxy)benzene is 204.07619946 g/mol and the complexity rating of the compound is 169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Trifluoromethoxylation Reactions
1-Isopropyl-4-(trifluoromethoxy)benzene is involved in trifluoromethoxylation reactions. For instance, a study describes an isolable pyridinium trifluoromethoxide salt effective in S_N2 reactions to form trifluoromethyl ethers (Duran-Camacho, Ferguson, Kampf, Bland, & Sanford, 2021).
Organofluorine Compounds Synthesis
This compound plays a role in synthesizing various organofluorine compounds. A study highlights the use of 1,2-didehydro-3- and -4-(trifluoromethoxy)benzene in generating 1- and 2-(trifluoromethoxy)naphthalenes through [4+2] cycloadducts (Schlosser & Castagnetti, 2001).
Halogenation Studies
Research into the controlled chlorination of trifluoromethoxybenzene, including mono-, di-, tri-, and tetrachloro derivatives, is significant. This study demonstrates the thermal stability of the polychlorinated derivatives at high temperatures (Herkes, 1977).
Catalyst Research
In the field of catalysis, studies have utilized compounds similar to 1-Isopropyl-4-(trifluoromethoxy)benzene. For example, gallium(III) trifluoromethanesulfonate is used in Friedel-Crafts reactions, demonstrating its role in isopropylation of aromatics (Prakash, Yan, Török, Bucsi, Tanaka, & Olah, 2003).
Synthesis of Cumene (Isopropylbenzene)
There's a study on the synthesis of cumene from diisopropylbenzenes using triflic acid as a catalyst, which is relevant to the field of organic synthesis and industrial chemistry (Al-Kinany, Al-Khowaiter, & Al-Malki, 2001).
Molecular-level Characterization
The compound is also involved in molecular-level characterization studies, such as the investigation into the breathing behavior of DMOF-1 metal-organic framework upon adsorption of isopropyl alcohol (Grosch & Paesani, 2012).
Propiedades
IUPAC Name |
1-propan-2-yl-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(2)8-3-5-9(6-4-8)14-10(11,12)13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTADDTOGTOQQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299192.png)
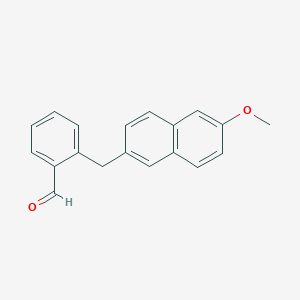
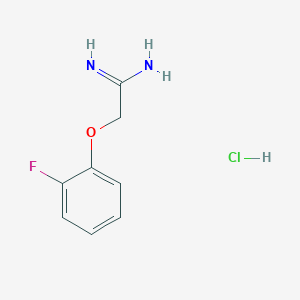
![1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde](/img/structure/B6299212.png)
![2-[2-(1,1-Dimethylethyl)phenoxy]-ethanimidamide hydrochloride](/img/structure/B6299217.png)
![4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299220.png)

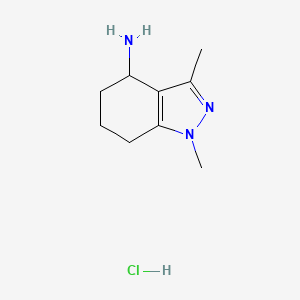
![2-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride](/img/structure/B6299239.png)
![{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6299252.png)
